molecular formula C10H12O2 B14625993 1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one CAS No. 57248-20-1

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one

Cat. No.: B14625993
CAS No.: 57248-20-1
M. Wt: 164.20 g/mol
InChI Key: SQLVCYUAUHRKRF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is a ketone derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions, conjugated to a butenone moiety. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No.

57248-20-1

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2,5-dimethylfuran-3-yl)but-2-en-1-one

InChI

InChI=1S/C10H12O2/c1-4-5-10(11)9-6-7(2)12-8(9)3/h4-6H,1-3H3

InChI Key

SQLVCYUAUHRKRF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1=C(OC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol. The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation remains a fundamental approach for synthesizing chalcones on a larger scale due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s furan ring and butenone moiety allow it to participate in electron transfer reactions, making it a potential candidate for photophysical applications. Additionally, its ability to undergo electrophilic substitution reactions enables it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Notable Properties Reference
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one (Target) C₁₀H₁₂O₂ 164.20* Furan ring, α,β-unsaturated ketone Not reported Likely planar due to conjugation N/A
(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one C₁₅H₁₃NO₃S 287.33 Thiophene ring, nitro group Crystalline Higher stability (R = 0.047; mean C–C bond length = 0.004 Å)
1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one C₁₂H₁₇NO₂ 207.27 Pyrrolidine group Discontinued 95% purity; potential solubility in polar solvents
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine C₈H₁₃NO 139.20 Amine group Liquid (RT) Basic; forms salts; storage at RT
2,5-Dimethyl-4-(pyrrolidin-1-yl)-2,3-dihydrofuran-3-one C₁₀H₁₅NO₂ 181.23 Dihydrofuran ring, pyrrolidine Not reported Reduced aromaticity; altered reactivity

*Calculated based on formula.

Key Observations:

Heterocycle Influence: The thiophene analog () replaces oxygen with sulfur, enhancing aromaticity and stability due to sulfur’s larger atomic size and polarizability. This is reflected in its crystalline structure and precise bond-length data (mean C–C = 0.004 Å) .

Functional Group Effects :

  • The pyrrolidine-substituted analog () introduces a secondary amine, likely improving solubility in protic solvents. However, its discontinued status suggests synthesis challenges or instability .
  • The amine derivative () replaces the ketone with a basic amine group, drastically altering polarity and enabling salt formation, which could enhance bioavailability in pharmaceutical contexts .

Electronic and Steric Properties: The nitro group in the thiophene analog () is strongly electron-withdrawing, which may stabilize the α,β-unsaturated ketone through resonance but reduce nucleophilic attack susceptibility .

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